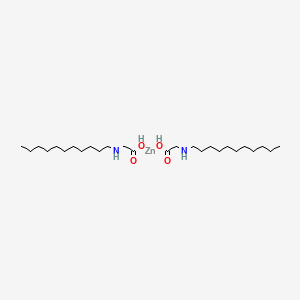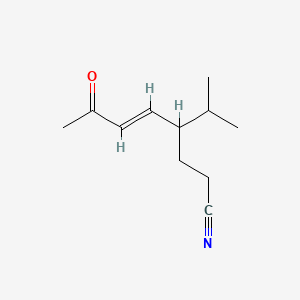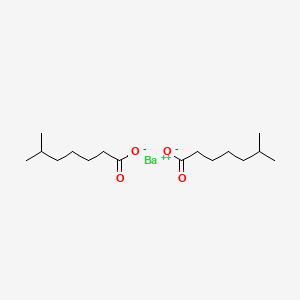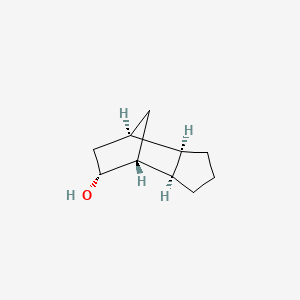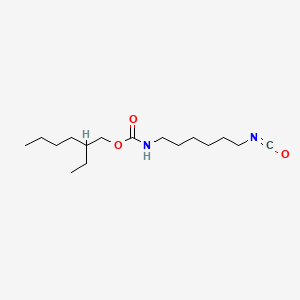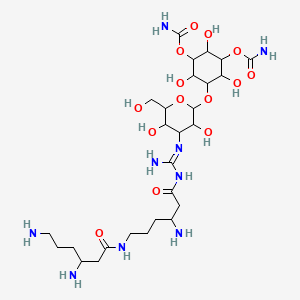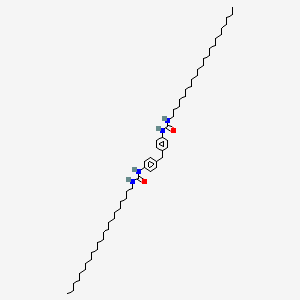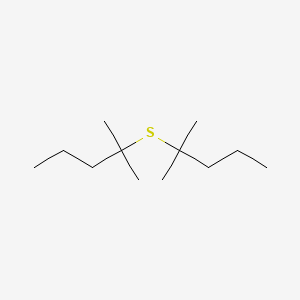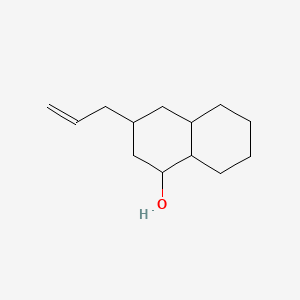
3-Allyldecahydro-1-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyldecahydro-1-naphthol: is a chemical compound with the molecular formula C13H22O . It is a derivative of naphthol, characterized by the presence of an allyl group attached to a decahydro-1-naphthol structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyldecahydro-1-naphthol typically involves the hydrogenation of naphthalene derivatives followed by allylation. One common method includes the catalytic hydrogenation of 1-naphthol to produce decahydro-1-naphthol, which is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade catalysts and reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Allyldecahydro-1-naphthol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Allyl bromide and potassium carbonate are typical reagents for allylation reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of various allylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Allyldecahydro-1-naphthol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound can be used to study the effects of naphthol derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s structure may be modified to enhance its biological activity and therapeutic potential .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 3-Allyldecahydro-1-naphthol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Decahydro-1-naphthol: Lacks the allyl group, resulting in different chemical properties.
3-Allylnaphthol: Contains an allyl group but lacks the decahydro structure.
1-Naphthol: A simpler naphthol derivative without the decahydro or allyl modifications.
Uniqueness: 3-Allyldecahydro-1-naphthol is unique due to the combination of the decahydro structure and the allyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
94277-28-8 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
3-prop-2-enyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol |
InChI |
InChI=1S/C13H22O/c1-2-5-10-8-11-6-3-4-7-12(11)13(14)9-10/h2,10-14H,1,3-9H2 |
InChI-Schlüssel |
IGCAFXSCRZBGGT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CC2CCCCC2C(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


